molecular formula C16H20N2O2 B2763299 N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide CAS No. 1252326-44-5

N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide

Cat. No. B2763299
CAS RN: 1252326-44-5
M. Wt: 272.348
InChI Key: WNABASCSAXATGQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide is a synthetic compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as CCPA and is known for its unique pharmacological properties. CCPA has been studied extensively for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer therapy.

Mechanism Of Action

CCPA exerts its pharmacological effects by binding to adenosine A1 receptors. The binding of CCPA to adenosine A1 receptors results in the activation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. These signaling pathways ultimately result in the modulation of various physiological processes, including neurotransmission, cardiovascular regulation, and immune response.
Biochemical and physiological effects:
CCPA has been shown to have various biochemical and physiological effects. The compound has been shown to have a cardioprotective effect, as it reduces myocardial infarct size and improves cardiac function. CCPA has also been shown to have a neuroprotective effect, as it reduces neuronal damage and improves cognitive function. The compound has also been shown to have an anti-inflammatory effect, as it reduces the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

CCPA has several advantages for lab experiments, including its high affinity for adenosine A1 receptors and its unique pharmacological properties. However, the compound also has several limitations, including its complex synthesis process and its potential toxicity.

Future Directions

There are several future directions for the study of CCPA. One potential direction is the development of novel derivatives of CCPA that have improved pharmacological properties. Another potential direction is the study of CCPA in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of CCPA and its potential applications in various fields of scientific research.

Synthesis Methods

CCPA can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis process is complex and requires expertise in organic chemistry. The synthesis process begins with the reaction of 3,5-dimethylphenol and sodium hydroxide to form 3,5-dimethylphenoxide. The 3,5-dimethylphenoxide is then reacted with chloroacetonitrile to form 3-(3,5-dimethylphenoxy)propanenitrile. The final step involves the reaction of 3-(3,5-dimethylphenoxy)propanenitrile with cyclopropylamine to form CCPA.

Scientific Research Applications

CCPA has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have a high affinity for adenosine A1 receptors, which are involved in various physiological processes, including neurotransmission, cardiovascular regulation, and immune response. CCPA has been studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. The compound has also been studied for its potential applications in cardiovascular research, as it has been shown to have a cardioprotective effect.

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-9-13(2)11-15(10-12)20-8-5-16(19)18(7-6-17)14-3-4-14/h9-11,14H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNABASCSAXATGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCC(=O)N(CC#N)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide

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